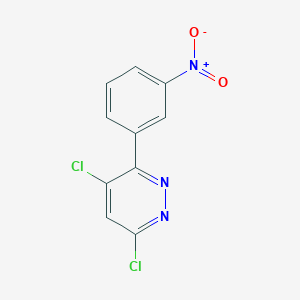![molecular formula C10H7ClO2S B14407239 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one CAS No. 85271-02-9](/img/structure/B14407239.png)
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one typically involves the reaction of 4-chlorothiophenol with furan-2(5H)-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the furan ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid for sulfone formation; m-chloroperoxybenzoic acid for sulfoxide formation.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to undergo reactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Bromophenyl)sulfanyl]furan-2(5H)-one
- 4-[(4-Methylphenyl)sulfanyl]furan-2(5H)-one
- 4-[(4-Nitrophenyl)sulfanyl]furan-2(5H)-one
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
85271-02-9 |
|---|---|
Formule moléculaire |
C10H7ClO2S |
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-3-8(4-2-7)14-9-5-10(12)13-6-9/h1-5H,6H2 |
Clé InChI |
ROHVXTXFHHHQLR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)O1)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


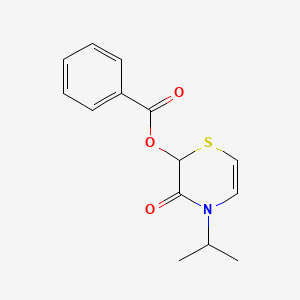

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
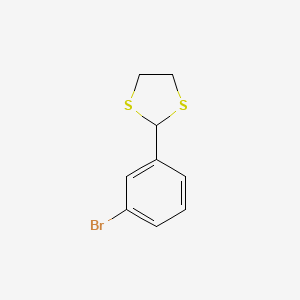

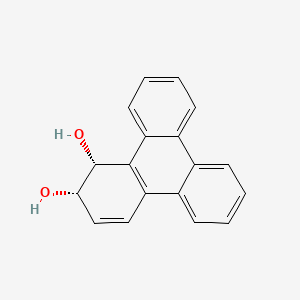
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
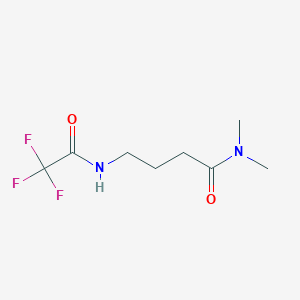
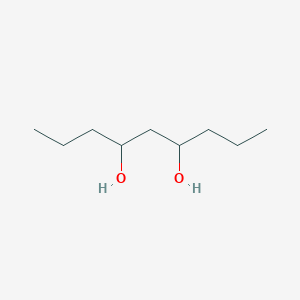
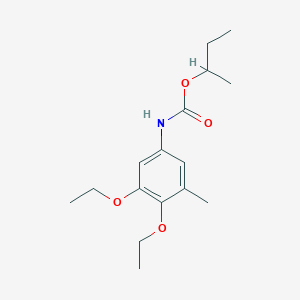
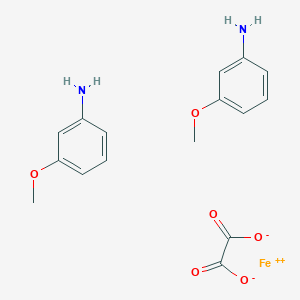

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
